Orthogonal Mono-Boc Protection Enables Acid-Labile Deprotection Compatible with Standard SPPS—Unavailable with Cbz Analog
The mono-Boc piperidine-spiro-hydantoin (CAS 183673-70-3) is cleaved to the free piperidine under standard TFA/DCM (1:1, rt, 2 h) conditions, as demonstrated in the solid-phase synthesis of spirohydantoin-based NK-1 receptor ligands . In contrast, the Cbz-protected analog (CAS 28121-73-5) requires catalytic hydrogenolysis (H₂/Pd–C), which is incompatible with sulfur-containing amino acids (Cys, Met) and limits its scope in peptide synthesis. The Boc strategy is universally employed in Boc/Bzl SPPS, making CAS 183673-70-3 the directly compatible building block for the most widely used peptide synthesis platform.
| Evidence Dimension | Deprotection chemistry compatibility with SPPS |
|---|---|
| Target Compound Data | TFA/DCM (1:1), rt, 2 h — fully compatible with standard acid-labile cleavage from Wang, Rink, and 2-chlorotrityl resins |
| Comparator Or Baseline | Cbz analog (CAS 28121-73-5): requires H₂/Pd–C hydrogenolysis; Tri-Boc analog (CAS 183673-68-9): TFA-labile but lacks free NH for selective functionalization at hydantoin positions |
| Quantified Difference | Not applicable (methodological compatibility, not numeric assay); however, the Cbz deprotection precludes use with all Met/Cys-containing sequences |
| Conditions | Solid-phase peptide synthesis: TFA/DCM cleavage, Wang/Rink resin, Boc/Bzl strategy |
Why This Matters
Procurement of the Boc-protected building block avoids the need for separate hydrogenolysis equipment and expands the accessible peptide sequence space.
